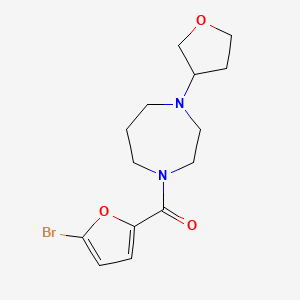
(5-Bromofuran-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromofuran-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C14H19BrN2O3 and its molecular weight is 343.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Bromofuran-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone , with the CAS number 915095-84-0, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on recent research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from 5-bromofuran and tetrahydrofuran derivatives. The reaction conditions often include the use of catalysts such as boron trifluoride or aluminum chloride in solvents like dichloromethane or tetrahydrofuran. The following table summarizes key synthesis parameters:
| Reagent | Amount | Solvent | Yield |
|---|---|---|---|
| 5-Bromofuran | 38.16 g (100 mmol) | Tetrahydrofuran | 84% |
| Potassium borohydride | 10.79 g (200 mmol) | - | - |
| Aluminum trichloride | 13.34 g (100 mmol) | - | - |
Research indicates that the compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of furan-based compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The presence of the bromine atom enhances the compound's interaction with cellular targets, potentially increasing its efficacy against various cancer types .
- Antimicrobial Properties : The structural components of the compound suggest potential antimicrobial effects. Furan derivatives are known to disrupt bacterial cell membranes and inhibit microbial growth, which could be applicable for developing new antibiotics .
- Neuroprotective Effects : The diazepan moiety is associated with neuroprotective properties, which may help in conditions such as Alzheimer’s disease and other neurodegenerative disorders. This effect is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of a related furan derivative in human breast cancer cells. The results indicated that the compound induced G1 phase cell cycle arrest and apoptosis through caspase activation, suggesting a potential pathway for therapeutic intervention .
Case Study 2: Antimicrobial Activity
In another study, researchers tested various furan derivatives against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features exhibited significant antibacterial activity, supporting further investigation into their use as novel antimicrobial agents .
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in determining the biological efficacy of furan derivatives:
- Structural Modifications : Modifications on the furan ring or substituents on the diazepan can lead to enhanced biological activity or selectivity towards specific targets.
- Pharmacokinetics : Studies suggest that compounds with improved solubility and stability demonstrate better bioavailability and therapeutic outcomes in vivo .
特性
IUPAC Name |
(5-bromofuran-2-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c15-13-3-2-12(20-13)14(18)17-6-1-5-16(7-8-17)11-4-9-19-10-11/h2-3,11H,1,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWFFOHPVFZJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(O2)Br)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














